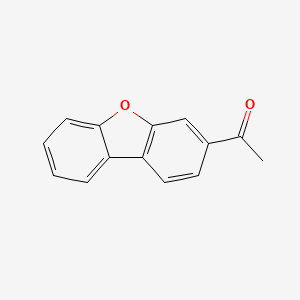

3-Acetyldibenzofuran

Description

3-Acetyldibenzofuran (C₁₄H₁₀O₂) is a dibenzofuran derivative featuring an acetyl group (-COCH₃) at the 3-position of the fused aromatic ring system. It is synthesized via palladium-catalyzed cross-coupling and cyclization reactions, yielding a white crystalline solid with a melting point of 69–70 °C . Key spectroscopic data include:

- ¹H NMR (CDCl₃): Distinct signals at δ 2.71 (s, 3H, acetyl CH₃) and aromatic proton resonances between δ 7.38–8.57, reflecting substituent-induced deshielding .

- ¹³C NMR: A carbonyl carbon at δ 197.5, confirming the acetyl group, and aromatic carbons between δ 111.8–159.1 .

- IR: Strong carbonyl stretching at 1678 cm⁻¹ .

Its synthesis (76% yield) highlights efficiency in Pd-mediated protocols for dibenzofuran functionalization .

Properties

Molecular Formula |

C14H10O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-dibenzofuran-3-ylethanone |

InChI |

InChI=1S/C14H10O2/c1-9(15)10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3 |

InChI Key |

PAKCFVBCRFPHNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Acetyldibenzofuran and 4-Acetyldibenzofuran

- Electronic Effects : The acetyl group’s position alters electron density distribution. In 3-acetyldibenzofuran, the acetyl group is meta to the oxygen atom in the dibenzofuran system, reducing resonance stabilization compared to para-substituted analogs (e.g., 4-acetyldibenzofuran). This may lower thermal stability .

- Synthetic Yields : Pd-catalyzed cyclization methods for 3-substituted dibenzofurans often yield >70% efficiency due to favorable steric and electronic environments . Ortho-substituted derivatives (e.g., 2-acetyldibenzofuran) may face steric hindrance, reducing yields.

Functional Group Analogs: Dibenzofuran-3-carbaldehyde (C₁₃H₈O₂)

- Reactivity : The acetyl group in this compound provides a ketone for nucleophilic addition, whereas a formyl group (in carbaldehyde) is more electrophilic and prone to oxidation.

- Spectroscopic Differentiation : The acetyl CH₃ in this compound (δ 2.71 in ¹H NMR) contrasts with the aldehyde proton (δ ~9–10) in carbaldehyde derivatives .

Non-Acetylated Dibenzofurans

- Thermal Properties : The melting point of this compound (69–70 °C) is lower than unsubstituted dibenzofuran (mp ~81–83 °C), likely due to disrupted crystal packing by the acetyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.